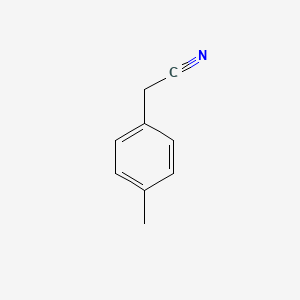

4-Methylbenzyl cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHKXHKUKJXLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183674 | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2947-61-7 | |

| Record name | 4-Methylphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2947-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWN3C33SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzyl Cyanide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl cyanide, also known as p-tolylacetonitrile or 4-methylphenylacetonitrile, is a versatile organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its chemical structure, featuring a reactive nitrile group and a substituted aromatic ring, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an examination of its chemical reactivity.

Chemical Structure and Identification

This compound consists of a benzyl cyanide core with a methyl group substituted at the para-position (position 4) of the benzene ring.

Molecular Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-(4-methylphenyl)acetonitrile |

| Synonyms | p-Tolylacetonitrile, 4-Methylphenylacetonitrile, α-Cyano-p-xylene |

| CAS Number | 2947-61-7 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| SMILES | Cc1ccc(CC#N)cc1 |

| InChI Key | RNHKXHKUKJXLAU-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a combustible liquid under standard conditions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Melting Point | 18 °C | |

| Boiling Point | 242-243 °C | |

| Density | 0.992 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.519 | |

| Flash Point | 106 °C (222.8 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) [1] The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic, benzylic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | d | 2H | Aromatic protons (ortho to CH₂CN) |

| ~7.1 | d | 2H | Aromatic protons (meta to CH₂CN) |

| ~3.7 | s | 2H | Benzylic protons (-CH₂-) |

| ~2.3 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) [2] The carbon-13 NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (ipso to CH₃) |

| ~130 | Aromatic CH (meta to CH₂CN) |

| ~128 | Aromatic CH (ortho to CH₂CN) |

| ~127 | Quaternary aromatic carbon (ipso to CH₂CN) |

| ~118 | Nitrile carbon (-CN) |

| ~23 | Benzylic carbon (-CH₂) |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy[4]

The IR spectrum displays characteristic absorption bands for the nitrile and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1615, 1515 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)[5]

The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 131 | High | [M]⁺ (Molecular ion) |

| 116 | Medium | [M - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of 4-methylbenzyl chloride with an alkali metal cyanide.[3][4] This reaction typically proceeds via an Sₙ2 mechanism.[5][6]

Synthesis via Nucleophilic Substitution (Sₙ2 Reaction)

This protocol is adapted from established procedures for benzyl cyanide synthesis.[3][4]

Materials:

-

4-Methylbenzyl chloride

-

Sodium cyanide (or Potassium cyanide)

-

Ethanol

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a mixture of ethanol and water.

-

Addition of Substrate: Slowly add 4-methylbenzyl chloride to the stirred cyanide solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily centered around the nitrile group and the benzylic protons.

Sₙ2 Synthesis Mechanism

The synthesis of this compound from 4-methylbenzyl chloride and a cyanide salt is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6]

Caption: Sₙ2 mechanism for the synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[7] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For ingestion or inhalation, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

- 1. This compound(2947-61-7) 1H NMR [m.chemicalbook.com]

- 2. This compound(2947-61-7) 13C NMR spectrum [chemicalbook.com]

- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Synthesis of p-Tolylacetonitrile: An In-depth Technical Guide for Pharmaceutical and Research Applications

Introduction: p-Tolylacetonitrile, also known as 4-methylphenylacetonitrile, is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to p-tolylacetonitrile, focusing on the common starting materials: p-methylbenzyl chloride, p-tolualdehyde, and p-methylbenzyl alcohol. This document details experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways and workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of p-tolylacetonitrile can be approached from several precursors, each with its own advantages and disadvantages in terms of availability, cost, reaction conditions, and yield. The three most prominent starting materials are p-methylbenzyl chloride, p-tolualdehyde, and p-methylbenzyl alcohol.

-

p-Methylbenzyl Chloride: This route involves a nucleophilic substitution reaction where the chlorine atom is displaced by a cyanide group. It is a direct and often high-yielding method.

-

p-Tolualdehyde: This pathway typically proceeds through a two-step, one-pot reaction involving the formation of an intermediate aldoxime, which is subsequently dehydrated to the nitrile.

-

p-Methylbenzyl Alcohol: This method utilizes a catalytic ammoxidation process, offering a greener alternative with high atom economy.

Comparison of Synthetic Routes

The selection of a synthetic route for p-tolylacetonitrile depends on various factors, including desired scale, available equipment, and cost considerations. The following table summarizes the key quantitative data for the different approaches.

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield/Conversion |

| p-Methylbenzyl Chloride | Sodium Cyanide (NaCN) | Tetrabutylammonium Bromide | Water | 50-70°C | High |

| p-Tolualdehyde | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ferric Hydrogen Sulfate | DMF | 120°C | Good to Excellent |

| p-Methylbenzyl Alcohol | Ammonia, Oxygen | Co-N-C Catalyst | Toluene | 150°C, 5 bar O₂ | 100% Conversion, 100% Selectivity[1] |

Detailed Experimental Protocols

Synthesis from p-Methylbenzyl Chloride

This method relies on the nucleophilic substitution of the benzylic chloride with a cyanide ion, often facilitated by a phase transfer catalyst.

Experimental Protocol:

-

To a cyanidation reactor, add p-methylbenzyl chloride (e.g., 273 kg) and water (e.g., 80 L).

-

Add sodium cyanide (e.g., 100 kg) with stirring until dissolved.

-

Add a phase transfer catalyst, such as tetrabutylammonium bromide (e.g., 0.6 kg).

-

Slowly heat the mixture to 55-65°C and maintain this temperature.

-

Monitor the reaction progress by sampling and analysis. If the reaction stalls, an additional portion of the phase transfer catalyst may be added.

-

Continue the reaction until the concentration of p-methylbenzyl chloride is ≤1% or the reaction is complete.

-

Allow the mixture to stand and separate into oil and aqueous phases.

-

Separate the aqueous phase, which contains sodium chloride and residual sodium cyanide, for reuse or appropriate treatment. The oil phase is the crude p-tolylacetonitrile.

-

For purification, wash the oil phase with a dilute aqueous solution of sodium carbonate (0-5 wt%), followed by stirring and separation of the layers. The resulting oil phase is p-tolylacetonitrile. For higher purity, the product can be rectified.

Synthesis from p-Tolualdehyde

This one-pot synthesis involves the formation of p-tolualdehyde oxime, which is then dehydrated to p-tolylacetonitrile.

Experimental Protocol:

-

In a reaction flask, combine p-tolualdehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol, 0.09 g), and N,N-dimethylformamide (DMF, 5 ml).

-

Add a catalytic amount of ferric hydrogen sulfate (Fe(HSO₄)₃, 1.5 mol%, 0.52 g).

-

Heat the mixture to 120°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture and centrifuge to remove the catalyst.

-

Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product.

-

The crude p-tolylacetonitrile can be further purified by column chromatography or distillation.

Synthesis from p-Methylbenzyl Alcohol

This process involves the catalytic ammoxidation of p-methylbenzyl alcohol.

Experimental Protocol:

-

Prepare a Co-N-C catalyst by mixing a cobalt salt and a nitrogen-containing ligand, followed by the addition of carbon powder and ethanol. The solvent is removed by rotary evaporation, and the resulting solid is dried, ground, and calcined.

-

In an autoclave, place the Co-N-C catalyst (e.g., 0.2 g), p-methylbenzyl alcohol (e.g., 0.345 g), an organic solvent such as toluene (e.g., 25 ml), and ammonium hydroxide (e.g., 1.5 ml).

-

Pressurize the autoclave with oxygen to 5 bar.

-

Heat the reaction mixture to 150°C with stirring (e.g., 400 r/min) for 22 hours.[1]

-

After cooling and depressurizing the reactor, the product, p-tolylacetonitrile, is isolated from the reaction mixture. The conversion of p-methylbenzyl alcohol and the selectivity to p-tolylacetonitrile are reported to be 100%.[1]

Signaling Pathways and Experimental Workflows

To visualize the synthetic transformations and the general laboratory procedures, the following diagrams are provided in the DOT language for Graphviz.

References

An In-depth Technical Guide to 4-Methylbenzyl Cyanide (CAS: 2947-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl cyanide, also known as p-tolylacetonitrile, is an organic compound with the CAS number 2947-61-7. It belongs to the benzyl cyanide family of molecules, which are characterized by a phenyl group attached to a methylene group, which in turn is bonded to a nitrile functional group. The "4-methyl" designation indicates the presence of a methyl group at the para position of the phenyl ring. This compound serves as a valuable intermediate in organic synthesis and has applications in the development of pharmaceuticals and other specialty chemicals. Its reactivity, particularly at the methylene bridge and the nitrile group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2947-61-7 | |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Melting Point | 18 °C (lit.) | [3] |

| Boiling Point | 242-243 °C (lit.) | [3] |

| Density | 0.992 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.519 (lit.) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectral data is available for this compound.[4] |

| ¹³C NMR | Spectral data is available for this compound.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum is available and can be used for conformity checks.[2][6] |

| Mass Spectrometry (MS) | The mass spectrum of the compound has been documented.[7] |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Acute Toxicity, Dermal | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Harmful if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Harmful to aquatic life with long lasting effects |

Experimental Protocols

The following sections detail experimental procedures for the synthesis of this compound and its application in the synthesis of a pharmaceutical compound.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a 4-methylbenzyl halide with a cyanide salt. The following protocol is adapted from a patented procedure.[8]

Reaction Scheme:

Materials:

-

4-Methylbenzyl iodide (116 g, 0.5 mol)

-

Potassium cyanide (31.5 g, 0.49 mol, 98.3% purity)

-

Methanol (350 ml)

-

Diethyl ether (400 ml)

Procedure:

-

Dissolve 4-Methylbenzyl iodide (116 g) in 350 ml of methanol in a suitable reaction vessel.

-

Add potassium cyanide (31.5 g) to the solution.

-

Heat the reaction mixture to the boiling point of methanol and maintain at reflux with stirring for 14 hours.

-

Monitor the reaction progress (e.g., by TLC or GC) until 95-98% conversion of the starting material is achieved.

-

Cool the reaction mixture to 10-15 °C.

-

Add 400 ml of diethyl ether to precipitate the inorganic salts.

-

Filter the mixture to remove the precipitated potassium iodide. Wash the solid residue with 50 ml of methanol.

-

Combine the organic filtrates and remove the solvents by distillation.

-

Purify the residue by vacuum distillation, collecting the fraction at 135-140 °C / 40 mm Hg.

Expected Yield: 62.3 g (95%) of this compound.[8]

Application in Pharmaceutical Synthesis: Etoricoxib

A derivative of this compound, 4-methylthiobenzyl cyanide, is a key starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[9][10][11] The following workflow outlines the initial steps of this synthesis.

Experimental Protocol for the First Step (Condensation):

-

Dissolve 4-methylthiobenzyl cyanide (10.0 g) in toluene (100 ml) and heat the mixture to reflux.[10]

-

Slowly add methyl 6-methylnicotinate (10.87 g) to the refluxing solution over approximately 30 minutes.

-

Stir the reaction mixture for 10 minutes.

-

Add a 30% w/w solution of sodium methoxide (19.96 g) over 30 minutes.

-

Maintain the reaction at reflux temperature until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture and quench with a mixture of crushed ice (75 g) and water (10 ml).

-

Adjust the pH of the mixture to 5.2-6.2 with dilute hydrochloric acid.

-

Stir the mixture for one hour, then filter the resulting precipitate.

-

Wash the solid with water and dry at 60-70°C to yield 1-(6-methyl-3-pyridinyl)-2-Cyano-2-[(4-Methylthio) phenyl] ethanone.

Logical Relationships in a Biological Context

While there is no specific signaling pathway directly attributed to this compound, the cyanide moiety is a well-known inhibitor of cellular respiration. For drug development professionals, understanding the potential off-target effects of a cyanide-containing molecule is crucial. The following diagram illustrates the established mechanism of cyanide toxicity.

This diagram illustrates that the cyanide ion non-competitively inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[12] This inhibition halts cellular respiration, leading to a rapid depletion of ATP and subsequent cell death.[12][13] While the entire this compound molecule would have its own unique pharmacokinetic and pharmacodynamic properties, the potential for cyanide-related toxicity should be a consideration in any drug development program involving such compounds.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis. Its physicochemical properties are well-characterized, and reliable synthetic protocols are available. The application of its derivatives in the synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, highlights its importance in drug discovery and development. Researchers and scientists working with this compound should be aware of its hazardous properties and handle it with appropriate safety precautions. Furthermore, an understanding of the fundamental biochemistry of the cyanide functional group is essential when considering the development of molecules containing this moiety for therapeutic applications.

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 2947-61-7 [chemicalbook.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. This compound(2947-61-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(2947-61-7) IR Spectrum [chemicalbook.com]

- 7. This compound(2947-61-7) MS spectrum [chemicalbook.com]

- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]

- 11. US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor - Google Patents [patents.google.com]

- 12. Chemical and Clinical Aspects of Metal-Containing Antidotes for Poisoning by Cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for 4-Methylbenzyl cyanide in chemical literature

An In-depth Technical Guide to 4-Methylbenzyl Cyanide and Its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their various synonyms and physical properties, is paramount. This guide provides a detailed overview of this compound, a versatile intermediate in organic synthesis.

Nomenclature and Synonyms

This compound is known by several synonyms in chemical literature and databases. Accurate identification through these various names is crucial for effective literature searches and procurement. The most common synonyms are provided below.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2947-61-7 | [1][2][3][4][6] |

| Molecular Formula | C₉H₉N | [3][4][6] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Density | 0.992 g/mL at 25 °C | [2][4] |

| Boiling Point | 242-243 °C | [2][4] |

| Melting Point | 18 °C | [2][4][5] |

| Refractive Index | n20/D 1.519 | [2][4] |

| InChI Key | RNHKXHKUKJXLAU-UHFFFAOYSA-N | [2][6] |

| SMILES | Cc1ccc(CC#N)cc1 | [2][6] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the cyanation of 4-methylbenzyl chloride. The following is a representative experimental protocol adapted from literature procedures for similar compounds.

Synthesis of 4-Methylphenylacetonitrile via Phase-Transfer Catalysis

This method describes the synthesis of p-methylphenylacetonitrile from p-methylbenzyl chloride and sodium cyanide using a phase-transfer catalyst.[7]

Materials:

-

4-Methylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

Water

-

Sodium carbonate (Na₂CO₃) solution (optional, for washing)

Procedure:

-

In a reaction vessel, charge 4-methylbenzyl chloride and water.

-

Add the weighted amount of sodium cyanide to the mixture and stir to dissolve.

-

Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Slowly heat the reaction mixture to 50-70 °C and maintain this temperature with continuous stirring.

-

Monitor the reaction progress by analyzing samples to determine the remaining amount of 4-methylbenzyl chloride. The reaction is considered complete when the concentration of the starting material is ≤1%.

-

Once the reaction is complete, stop heating and allow the mixture to cool and stand, leading to the separation of the oil and water phases.

-

Separate the aqueous phase, which contains sodium chloride and any unreacted sodium cyanide.

-

The remaining oil phase is the crude 4-methylphenylacetonitrile (cyanide liquid).

-

(Optional) For improved purity, wash the cyanide liquid oil phase with a dilute aqueous solution of sodium carbonate (e.g., 0-5 wt%). Stir, allow the layers to separate, and then discard the aqueous phase.

-

For a product with higher purity and better appearance, the crude p-methylphenylacetonitrile can be purified by rectification (distillation).[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 2947-61-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 2-(4-methylphenyl)acetonitrile [stenutz.eu]

- 6. p-Tolylacetonitrile, 98+% | CymitQuimica [cymitquimica.com]

- 7. CN104496850A - Method for synthesizing p-methylphenylacetonitrile - Google Patents [patents.google.com]

The Strategic Role of 4-Methylbenzyl Cyanide in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate landscape of organic chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among these, 4-Methylbenzyl cyanide, also known as p-tolylacetonitrile, has emerged as a versatile and crucial intermediate. Its unique structural features, particularly the activated methylene group and the readily transformable nitrile moiety, provide a gateway to a diverse array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. This technical guide offers an in-depth exploration of the role of this compound in organic synthesis, presenting key reactions, detailed experimental protocols, and quantitative data to support researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Boiling Point | 242-243 °C (lit.) | [1][3] |

| Melting Point | 18 °C (lit.) | [1][3] |

| Density | 0.992 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.519 (lit.) | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [3][4] |

| Spectroscopic Data | ¹³C NMR, ¹H NMR, IR, MS spectra are available. |

Core Synthetic Applications

The reactivity of this compound is dominated by two primary sites: the nitrile group and the adjacent methylene group, which is rendered acidic (an "active methylene" group) by the electron-withdrawing effects of both the nitrile and the aromatic ring. This dual reactivity allows for a wide range of synthetic transformations.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the nucleophilic substitution of a 4-methylbenzyl halide with a cyanide salt. Phase-transfer catalysis is often employed to enhance the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.

Experimental Protocol: Synthesis of this compound [5]

-

Reactants: 4-Methylbenzyl iodide (116 g, 0.5 mol), potassium cyanide (31.5 g, 0.49 mol, 98.3% purity), methanol (350 ml).

-

Procedure:

-

Dissolve 4-methylbenzyl iodide in methanol in a reaction vessel.

-

Add potassium cyanide to the solution.

-

Stir the reaction mixture at the boiling point of methanol for 14 hours.

-

Monitor the reaction progress until 95-98% conversion of the starting material is achieved.

-

Cool the reaction mixture to 10-15 °C.

-

Add 400 mL of diethyl ether to precipitate the inorganic salts.

-

Filter off the precipitated sodium iodide and wash it with 50 mL of methanol.

-

Combine the organic filtrates and remove the solvents by distillation.

-

Purify the residue by vacuum distillation, collecting the fraction at 135-140 °C / 40 mmHg.

-

-

Yield: 62.3 g (95%).

Reactions of the Active Methylene Group

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, making it a cornerstone for carbon-carbon bond formation.

Alkylation of the α-carbon is a key reaction for the synthesis of more complex structures. This is a critical step in the synthesis of various pharmaceuticals, including the anticonvulsant phenobarbital.[1][6] Phase-transfer catalysis can also be effectively utilized for these alkylation reactions.[7][8]

Experimental Protocol: α-Alkylation of Benzyl Cyanide (General Procedure) [1][6]

-

Reactants: Benzyl cyanide, sodium ethoxide (or another suitable base), ethyl bromide (or other alkyl halide), ethanol (as solvent).

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add benzyl cyanide to the basic solution to generate the carbanion.

-

Add the alkyl halide (e.g., ethyl bromide) to the reaction mixture.

-

The reaction proceeds via nucleophilic attack of the carbanion on the alkyl halide.

-

The resulting α-alkylated benzyl cyanide is then isolated and purified.

-

-

Note: This general procedure is a key step in the multi-step synthesis of phenobarbital, where the resulting α-ethyl-α-phenylmalonic acid diethyl ester is condensed with urea.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and ketones.

Catalytic hydrogenation of the nitrile group is a standard method for the synthesis of β-phenethylamines. These amines are important intermediates in the synthesis of various pharmaceuticals. For example, the reduction of this compound yields 2-(4-methylphenyl)ethanamine, a precursor to the stimulant fenproporex.[9][10]

Reaction Scheme: Reduction of this compound [10]

-

Reactants: this compound, hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, methanol (solvent), sulfuric acid.

-

General Conditions: The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst. The addition of an acid like sulfuric acid can help to prevent the formation of secondary and tertiary amine byproducts.[10]

-

Product: 2-(4-methylphenyl)ethanamine.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis of this compound produces 4-methylphenylacetic acid, a valuable synthetic intermediate.[11][12]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide (General Procedure) [11]

-

Reactants: Benzyl cyanide, dilute sulfuric acid (e.g., 3 volumes of concentrated H₂SO₄ to 2 volumes of water).

-

Procedure:

-

Heat the mixture of benzyl cyanide and dilute sulfuric acid under reflux.

-

The hydrolysis proceeds to completion, typically within 45 minutes.

-

Pour the reaction mixture into water.

-

Isolate the phenylacetic acid product.

-

-

Yield: Typically 75-85% after purification.[12]

Grignard reagents add to the nitrile group to form an intermediate imine, which upon acidic hydrolysis, yields a ketone.[3][13] This reaction provides a powerful method for the synthesis of various substituted ketones.

Reaction Mechanism: Grignard Reaction with a Nitrile [3]

-

The Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

-

This addition forms a magnesium salt of an imine.

-

Subsequent hydrolysis with aqueous acid protonates the imine, which is then further hydrolyzed to a ketone.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

Caption: Pharmaceutical synthesis pathways.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a powerful platform for the construction of a wide range of valuable molecules. Its dual reactivity, centered on the active methylene group and the versatile nitrile functionality, provides chemists with a reliable and adaptable tool for molecular construction. The synthetic routes and protocols outlined in this guide highlight the strategic importance of this compound in the development of pharmaceuticals and other fine chemicals. As the demand for novel and complex organic molecules continues to grow, the significance of such pivotal building blocks in the synthetic chemist's arsenal cannot be overstated.

References

- 1. scribd.com [scribd.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 9. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 13. leah4sci.com [leah4sci.com]

The Versatility of 4-Methylbenzyl Cyanide: A Cornerstone in Modern Pharmaceutical Synthesis

For Immediate Release

[City, State] – 4-Methylbenzyl cyanide, a versatile aromatic nitrile, is increasingly recognized as a critical building block in the synthesis of a diverse range of pharmaceuticals. This in-depth technical guide explores the pivotal role of this compound and its derivatives in the development of novel therapeutics, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the synthesis of prominent drugs, presents key quantitative data, and provides comprehensive experimental protocols, underscoring the compound's significance in medicinal chemistry.

From Anti-Inflammatories to Stress Modulators: Key Pharmaceutical Applications

This compound and its derivatives serve as crucial precursors for at least two significant classes of therapeutic agents: selective COX-2 inhibitors and Corticotropin-Releasing Factor (CRF) receptor antagonists.

Etoricoxib: A Selective COX-2 Inhibitor

Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is synthesized from a derivative of this compound, namely 4-(methylthio)benzyl cyanide. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain. This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Mechanism of Action: Etoricoxib's therapeutic effect stems from its ability to block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX-2, it effectively reduces pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.

Corticotropin-Releasing Factor (CRF) Receptor Antagonists

Derivatives of this compound, specifically 4-methoxy-2-methylbenzylnitrile, are instrumental in the synthesis of CRF receptor antagonists.[1] These compounds are being investigated for the treatment of stress-related disorders such as anxiety and depression. CRF is a key mediator of the body's stress response, and its over-activation is implicated in various psychiatric conditions.

Mechanism of Action: CRF receptor antagonists work by blocking the CRF1 receptor, thereby preventing the downstream signaling cascade that leads to the release of stress hormones like cortisol.[2] This modulation of the hypothalamic-pituitary-adrenal (HPA) axis offers a promising therapeutic strategy for managing stress-related pathologies.

Quantitative Data Summary

The following tables summarize key quantitative data for pharmaceuticals derived from this compound and its derivatives.

Table 1: Synthesis Yields of Key Intermediates

| Intermediate | Starting Material | Reagents | Yield (%) | Reference |

| This compound | 4-Methylbenzyl iodide | Potassium cyanide | 95% | [3] |

| 4-Methoxy-2-methylbenzaldehyde | 3,4-Dimethylanisole | Copper sulfate, Potassium persulfate | 100% | [4] |

| 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone | 4-(Methylthio)benzyl cyanide, Methyl 6-methylnicotinate | Sodium methoxide | ~95.7% | [5] |

Table 2: Biological Activity of Final Pharmaceutical Products

| Compound | Target | Assay | IC50 / Ki | Reference |

| Etoricoxib | COX-2 | Whole blood assay | - | [6] |

| Benzoylpyrimidine Derivative (8d) | Human CRF1 Receptor | Binding Affinity | 15 nM (Ki) | [7] |

| Thiazolo[4,5-d]pyrimidine Derivative (Compound 2) | CRF1 Receptor | Binding Affinity | -8.22 (log IC50) | [8] |

| Thiazolo[4,5-d]pyrimidine Derivative (Compound 5) | CRF1 Receptor | Binding Affinity | -7.95 (log IC50) | [8] |

| Thiazolo[4,5-d]pyrimidine Derivative (Compound 20) | CRF1 Receptor | Binding Affinity | -8.04 (log IC50) | [8] |

| Thiazolo[4,5-d]pyrimidine Derivative (Compound 21) | CRF1 Receptor | Binding Affinity | -7.88 (log IC50) | [8] |

| Antalarmin (Reference) | CRF1 Receptor | Binding Affinity | -7.78 (log IC50) | [8] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of key intermediates and the final pharmaceutical product, Etoricoxib.

Synthesis of this compound

-

Reactants: 4-Methylbenzyl iodide (116 g, 0.5 mol), Potassium cyanide (31.5 g, 0.49 mol), Methanol (350 ml).

-

Procedure:

-

Dissolve 4-methylbenzyl iodide in methanol.

-

Add potassium cyanide to the solution.

-

Stir the reaction mixture at the boiling point of methanol for 14 hours.

-

Monitor the reaction for 95-98% conversion of the starting material.

-

Cool the mixture to 10-15 °C.

-

Add diethyl ether (400 mL) to precipitate sodium iodide.

-

Filter the precipitate and wash with methanol (50 mL).

-

Combine the organic filtrates and remove the solvents by distillation.

-

Purify the residue by vacuum distillation to yield this compound (62.3 g, 95% yield).[3]

-

Synthesis of Etoricoxib Intermediate: 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone

-

Reactants: 4-(Methylthio)benzyl cyanide (10.0 g), Toluene (100 ml), Methyl 6-methylnicotinate (10.87 g), Sodium methoxide solution (30% w/w, 19.96 g).

-

Procedure:

-

Dissolve 4-(methylthio)benzyl cyanide in toluene and heat to reflux.

-

Slowly add methyl 6-methylnicotinate over 30 minutes at reflux temperature.

-

Stir the mixture for 10 minutes.

-

Charge the sodium methoxide solution over 30 minutes, maintaining reflux.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mass to 25-30°C.

-

Quench the reaction with a mixture of crushed ice (75 g) and water (15 ml).

-

Adjust the pH to 5.2-6.2 with dilute hydrochloric acid.

-

Stir for one hour, filter the product, wash with water, and dry at 60-70°C.[5]

-

Conclusion

This compound and its derivatives have proven to be indispensable building blocks in the pharmaceutical industry. Their utility in the synthesis of high-value drugs such as Etoricoxib and novel CRF receptor antagonists highlights their importance in addressing significant unmet medical needs. The synthetic pathways and biological activities detailed in this guide provide a comprehensive resource for researchers engaged in the discovery and development of new chemical entities. As the quest for more effective and safer medicines continues, the versatility of this compound is poised to play an even more prominent role in shaping the future of pharmaceutical synthesis.

References

- 1. Venlafaxine synthesis - chemicalbook [chemicalbook.com]

- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 3. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of benzoylpyrimidines as antagonists of the corticotropin-releasing factor-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Methylbenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methylbenzyl cyanide (also known as p-tolylacetonitrile or 4-methylphenylacetonitrile), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉N, with a molecular weight of 131.17 g/mol .[1] The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.22 | d | 2H | Ar-H (ortho to -CH₂CN) |

| ~7.15 | d | 2H | Ar-H (ortho to -CH₃) |

| ~3.68 | s | 2H | -CH ₂CN |

| ~2.34 | s | 3H | -CH ₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C (quaternary, attached to -CH₃) |

| ~129.8 | Ar-C H (ortho to -CH₃) |

| ~128.5 | Ar-C H (ortho to -CH₂CN) |

| ~127.5 | Ar-C (quaternary, attached to -CH₂CN) |

| ~118.0 | -C N |

| ~23.0 | -C H₂CN |

| ~21.0 | -C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N (nitrile) stretch |

| ~1615, 1515 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~810 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 131 | ~60 | [M]⁺ (Molecular Ion) |

| 130 | 100 (Base Peak) | [M-H]⁺ |

| 116 | ~15 | [M-CH₃]⁺ |

| 104 | ~20 | [M-HCN]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Physical properties of 4-Methylbenzyl cyanide (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzyl Cyanide

For researchers, scientists, and professionals in drug development, a precise understanding of the physical characteristics of chemical compounds is fundamental. This document provides a detailed overview of the key physical properties of this compound (also known as 4-methylphenylacetonitrile), specifically its boiling point and density. It includes standardized experimental protocols for the determination of these properties.

Physical Properties of this compound

This compound is a liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 242 - 243 °C | at 760 mmHg[1][2] |

| Density | 0.992 g/mL | at 25 °C[2] |

| Density / Specific Gravity | 0.990 | Not specified |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Melting Point | 18 °C[2] | |

| Flash Point | 106 °C[1][3] | Closed cup[3] |

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following are standard methodologies for determining the boiling point and density of a liquid such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5][6] This protocol describes the capillary method, often utilizing a Thiele tube for uniform heating.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable high-boiling liquid

-

Stand and clamp

Procedure:

-

A small quantity of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[4]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube filled with liquid paraffin, ensuring the heat-transfer liquid is not in direct contact with the sample.[4]

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[4]

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[6]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] This temperature is recorded.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[7] It can be determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 25 mL or 50 mL) or a density bottle (pycnometer) for higher accuracy[8]

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or density bottle is measured and recorded (m₁).[8]

-

A specific volume of this compound is carefully added to the graduated cylinder (e.g., 20 mL). The volume (V) is read from the bottom of the meniscus at eye level to avoid parallax error.[7][8]

-

The mass of the graduated cylinder containing the liquid is measured and recorded (m₂).[8]

-

The temperature of the liquid is measured and recorded, as density is temperature-dependent.[7]

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m₂ - m₁).[9]

-

The density (ρ) is then calculated using the formula: ρ = m / V.[8]

-

For improved accuracy, the measurement should be repeated multiple times, and the average value calculated.[8]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its determined physical characteristics.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 2947-61-7 [chemicalbook.com]

- 3. 4-甲基苄基氰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

Solubility of 4-Methylbenzyl Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl cyanide, also known as p-tolylacetonitrile, is a versatile intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a summary of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of this compound is limited. However, it is widely reported to be insoluble in water and soluble in common organic solvents.[1] This solubility behavior is consistent with its molecular structure, which features a largely nonpolar aromatic ring and a polar nitrile group.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |

| Ethers (e.g., Diethyl ether) | Soluble[1] |

| Other Organic Solvents | Soluble[1] |

| Water | Insoluble[1] |

Experimental Determination of Solubility

Given the absence of specific quantitative data, researchers will need to determine the solubility of this compound in their specific solvent systems of interest. The following is a generalized protocol for the isothermal shake-flask method, a common technique for determining the solubility of a solid solute in a solvent.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for experimentally determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide to Health and Safety for 4-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations essential for the handling and use of 4-Methylbenzyl cyanide (also known as p-Tolylacetonitrile or 4-Methylphenylacetonitrile). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a combustible liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[1] It is crucial to understand its physical characteristics to prevent accidental exposure and ensure appropriate storage conditions.

| Property | Value | Reference |

| CAS Number | 2947-61-7 | [2][3][4] |

| Molecular Formula | C₉H₉N | [1][3] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [1][3][5] |

| Melting Point | 18 °C / 64.4 °F | [3][4] |

| Boiling Point | 242 - 243 °C / 467.6 - 469.4 °F @ 760 mmHg | [1][3][4] |

| Flash Point | 106 °C / 222.8 °F (Closed Cup) | [3][4] |

| Density | 0.990 - 0.992 g/mL at 25 °C | [1][3][4] |

| Vapor Pressure | 0.0338 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

Toxicological Information and Health Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3] Metabolism of the compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and potentially death by impairing cellular respiration.[2] It is also an irritant to the skin, eyes, and respiratory system, and is a lachrymator, meaning it can cause an increased flow of tears.[2]

| Toxicity Data | Value | Classification | Reference |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed | [2][3] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin | [2][3] |

| Acute Inhalation Toxicity (Vapors) | Category 4 | Harmful if inhaled | [2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [3] |

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | - | [1] |

Hazard Identification and Classification

The following diagram illustrates the primary health hazards associated with this compound.

Caption: Relationship between exposure routes and health effects.

Handling and Storage

Safe handling and storage are paramount to minimizing the risks associated with this compound.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing, and prevent inhalation of mist or vapors.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. | [2][3][6] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [2][3][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [2][3] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [2][3][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release

In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2] Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and collect it into a suitable, labeled container for disposal.[2][7] Prevent the chemical from entering drains or waterways.[6][7]

Caption: Workflow for handling an accidental chemical spill.

Fire-Fighting

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][6]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Experimental Protocols for Hazard Assessment

The following are summaries of standard methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), used to determine the toxicological and physical hazards of chemical substances.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[1]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[1]

-

Dosing: A single dose is administered orally via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on existing information.[1]

-

Procedure: The test proceeds in a stepwise manner, with three animals used per step. The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower).[1]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[8] Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.[9]

-

Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[1]

Acute Dermal Toxicity - OECD Guideline 402

This guideline assesses the health hazards from short-term dermal exposure.[10]

-

Animal Selection: Rats, rabbits, or guinea pigs are typically used.[5]

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[9]

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[9]

-

Dosing: A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[9]

-

Observation: Animals are observed for 14 days for signs of toxicity and skin reactions. Body weights are recorded, and a gross necropsy is performed on all animals.[10]

Flash Point Determination (Closed Cup Method, e.g., Pensky-Martens)

This method determines the lowest temperature at which a liquid's vapors will ignite.[11]

-

Apparatus: A closed cup tester (e.g., Pensky-Martens) is used, which consists of a sample cup with a tightly fitting lid containing an ignition source, a stirrer, and a thermometer.[11]

-

Procedure: The sample is placed in the cup and heated at a slow, constant rate while being stirred.[11]

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.[11]

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[11]

This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and ensure all laboratory personnel are thoroughly trained in its safe handling.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylbenzyl Cyanide from p-Xylene

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 4-methylbenzyl cyanide, a valuable intermediate in organic synthesis. The protocols detailed below outline a reliable multi-step synthetic pathway starting from the readily available precursor, p-xylene.

Synthetic Pathway Overview

The conversion of p-xylene to this compound can be efficiently achieved through a four-step reaction sequence. This pathway involves the initial selective oxidation of p-xylene to form p-tolualdehyde, followed by reduction to 4-methylbenzyl alcohol. The subsequent conversion to a benzyl halide intermediate, 4-methylbenzyl chloride, facilitates the final nucleophilic substitution with a cyanide salt to yield the target product, this compound. An alternative industrial method, the direct ammoxidation of p-xylene, is also discussed.

Caption: Multi-step synthesis of this compound from p-xylene.

Experimental Protocols

Protocol 1: Selective Oxidation of p-Xylene to p-Tolualdehyde

This protocol describes a highly selective photocatalytic oxygenation of p-xylene. This method offers excellent conversion to p-tolualdehyde with minimal side products.[1][2]

Materials:

-

p-Xylene

-

10-Methyl-9-phenylacridinium perchlorate (AcrPh⁺ClO₄⁻) photocatalyst

-

Chloroform (CHCl₃), oxygen-saturated

-

Xenon lamp with a UV cutoff filter (λ > 310 nm)

Procedure:

-

Prepare a solution of the photocatalyst (e.g., AcrPh⁺) in oxygen-saturated chloroform.

-

Add p-xylene to the solution.

-

Irradiate the mixture with a xenon lamp fitted with a UV cutoff filter.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude p-tolualdehyde can be purified by column chromatography.

Data Summary:

| Parameter | Value | Reference |

| Substrate | p-Xylene | [1] |

| Product | p-Tolualdehyde | [1] |

| Catalyst | 10-Methyl-9-phenylacridinium ion | [1] |

| Solvent | Chloroform | [1] |

| Light Source | Visible light (λ > 310 nm) | [1] |

| Yield | Up to 100% | [1] |

Protocol 2: Reduction of p-Tolualdehyde to 4-Methylbenzyl Alcohol

This protocol details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and selective reducing agent.[3]

Materials:

-

p-Tolualdehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve p-tolualdehyde in methanol in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzyl alcohol.

Data Summary:

| Parameter | Value | Reference |

| Substrate | p-Tolualdehyde | [3] |

| Product | 4-Methylbenzyl Alcohol | [3] |

| Reagent | Sodium Borohydride (NaBH₄) | [3] |

| Solvent | Methanol | [3] |

| Reaction Time | 1 hour | [3] |

| Temperature | Room Temperature | [3] |

| Yield | Quantitative | [3] |

Protocol 3: Synthesis of 4-Methylbenzyl Chloride